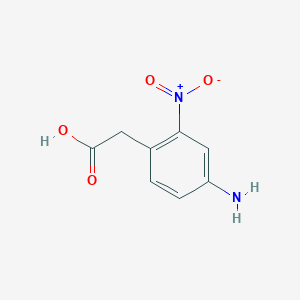

2-(4-Amino-2-nitrophenyl)acetic acid

Vue d'ensemble

Description

“2-(4-Amino-2-nitrophenyl)acetic acid” is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It carries a nitro substituent at position 4 . The molecular formula of this compound is C8H8N2O4 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The average molecular mass is 196.160 Da .Applications De Recherche Scientifique

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are used to degrade persistent organic pollutants in water, indicating a potential application area for "2-(4-Amino-2-nitrophenyl)acetic acid" in environmental chemistry and pollution control. AOPs can lead to the generation of various by-products, and understanding their kinetics, mechanisms, and biotoxicity is crucial for environmental safety and efficacy in pollutant degradation (Qutob et al., 2022).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds can be relevant to "this compound", especially in the context of environmental and pharmacological studies. For instance, studies on the stability of nitisinone under various conditions revealed insights into degradation products, contributing to a better understanding of its behavior in different environments (Barchańska et al., 2019).

Scientometric Reviews in Toxicology

Scientometric analyses provide overviews of research trends and gaps in specific fields, such as the toxicity of herbicides. Such reviews can guide future research efforts and are applicable for compounds like "this compound", which may have environmental and toxicological impacts (Zuanazzi et al., 2020).

Application in Synthesis and Medicinal Chemistry

The research on the synthesis of complex molecules from simpler precursors, including the study of spin-labeled conjugates of natural compounds, demonstrates the chemical versatility and potential pharmacological applications of various compounds. These methodologies could be applied to the synthesis and functionalization of "this compound" for creating pharmacological agents (Grigor’ev et al., 2014).

Environmental Impact Studies

Research on the environmental presence and impact of nitro musk fragrances and their metabolites provides a framework for studying the environmental behavior of similar compounds, including "this compound". Understanding the biodegradation pathways and accumulation in the ecosystem can inform environmental risk assessments and pollution control strategies (Rimkus et al., 1999).

Mécanisme D'action

Target of Action

2-(4-Amino-2-nitrophenyl)acetic acid, also known as ANPAA, is a derivative of phenylacetic acid . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group It is known that nitrobenzenes, the class of organic compounds to which anpaa belongs, can interact with various biological targets .

Mode of Action

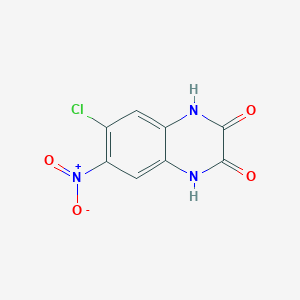

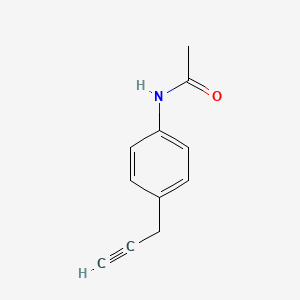

It is an important reagent for many organic reactions, especially for the formation of heterocycles . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with ANPAA, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .

Biochemical Pathways

ANPAA is a precursor for many heterocycles . Complete reduction of ANPAA yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It is known that anpaa is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Action Environment

The action of ANPAA can be influenced by environmental factors. For instance, its solubility in water is 0.1417% at 20°C , which could affect its bioavailability and efficacy. It is soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, safety precautions should be taken when handling ANPAA, as it is an irritant and can cause harm if it comes into contact with the skin or eyes .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-amino-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGCICBDSCTWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

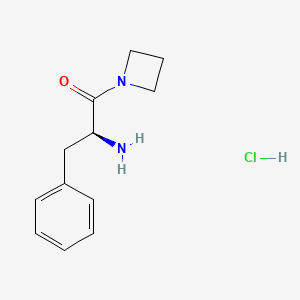

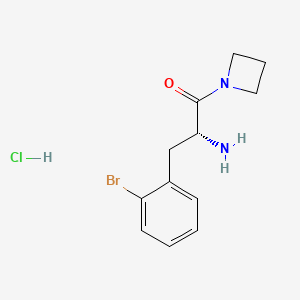

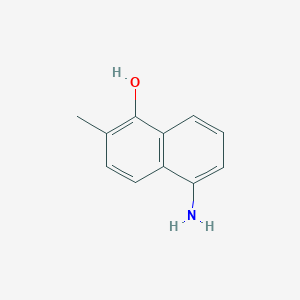

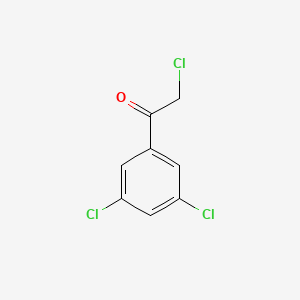

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

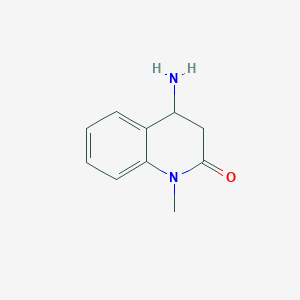

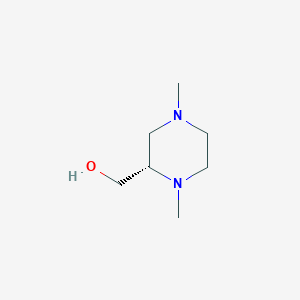

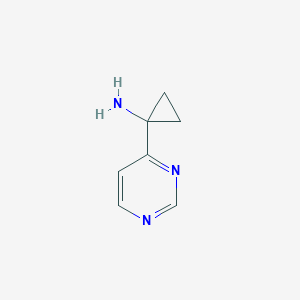

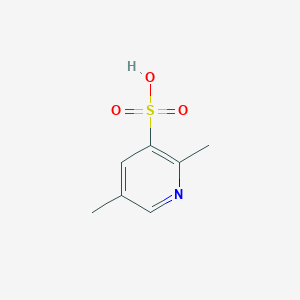

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)